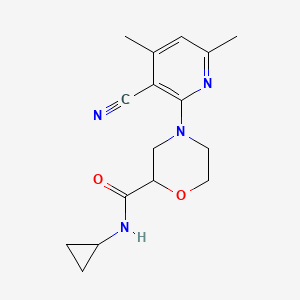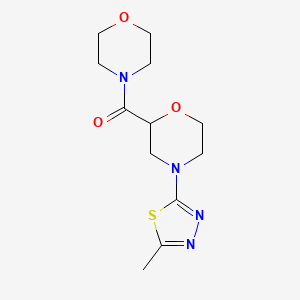
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, dimethyl substitutions on the pyridine ring, and a morpholine carboxamide moiety
Méthodes De Préparation
The synthesis of 4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of malononitrile with acetylacetone to form 3-cyano-4,6-dimethyl-2-pyridone. This intermediate is then subjected to allylation and subsequent halocyclization to yield the desired pyridine derivative . The reaction conditions typically involve the use of basic catalysts such as triethylamine and halogenating agents like iodine or bromine .
For industrial production, the process can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of in situ React IR technology can help monitor the reaction progress and ensure chemoselectivity .
Analyse Des Réactions Chimiques
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the pyridine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting antitumor activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other pyridine derivatives, such as:
3-cyano-4,6-dimethyl-2-pyridone: This compound shares a similar pyridine core but lacks the morpholine carboxamide moiety.
tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This derivative is used as a chemoselective tert-butoxycarbonylation reagent.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H20N4O2 |
|---|---|
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
4-(3-cyano-4,6-dimethylpyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-10-7-11(2)18-15(13(10)8-17)20-5-6-22-14(9-20)16(21)19-12-3-4-12/h7,12,14H,3-6,9H2,1-2H3,(H,19,21) |
Clé InChI |
JHWYHGOFRHSQFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C#N)N2CCOC(C2)C(=O)NC3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12264675.png)
![N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12264687.png)
![4-(6-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264691.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B12264695.png)
![4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine](/img/structure/B12264708.png)
![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12264710.png)
![6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B12264712.png)
![4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12264717.png)
![4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12264725.png)
![N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12264726.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline](/img/structure/B12264727.png)
![1-(Cyclopropanesulfonyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12264741.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12264748.png)

